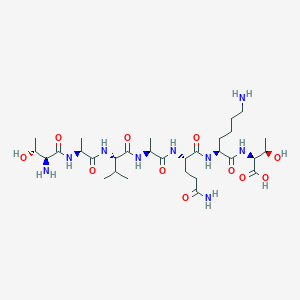

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine

Description

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is a synthetic heptapeptide with the sequence Thr-Ala-Val-Ala-Gln-Lys-Thr. Its stereochemistry was confirmed via acid hydrolysis and derivatization with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide), which identified L-threonine in the hydrolysate and established absolute configurations (e.g., 1R, 2R, 4S, 6S, 7R, 9S, 30S) .

Properties

CAS No. |

651292-09-0 |

|---|---|

Molecular Formula |

C30H55N9O11 |

Molecular Weight |

717.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C30H55N9O11/c1-13(2)22(38-25(44)15(4)34-28(47)21(33)16(5)40)29(48)35-14(3)24(43)36-19(10-11-20(32)42)26(45)37-18(9-7-8-12-31)27(46)39-23(17(6)41)30(49)50/h13-19,21-23,40-41H,7-12,31,33H2,1-6H3,(H2,32,42)(H,34,47)(H,35,48)(H,36,43)(H,37,45)(H,38,44)(H,39,46)(H,49,50)/t14-,15-,16+,17+,18-,19-,21-,22-,23-/m0/s1 |

InChI Key |

VZFNYKCQTPGDNE-SVPILENZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and threonine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various amino acid derivatives and coupling agents like carbodiimides.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is a complex peptide that has garnered attention for its potential applications in various scientific fields. This detailed article explores its applications, supported by data tables and documented case studies.

Pharmaceutical Development

This compound has been investigated for its role in drug formulation, particularly in enhancing the bioavailability and efficacy of therapeutic agents. Peptides like this one can serve as carriers for drug delivery systems, improving the stability and absorption of active pharmaceutical ingredients.

Nutritional Supplementation

Research has indicated that peptides can play a significant role in nutritional supplementation, especially in sports nutrition. This specific peptide may enhance muscle recovery and growth due to its composition of branched-chain amino acids (BCAAs), which are critical for protein synthesis and muscle repair.

Biotechnology

In biotechnology, this peptide can be utilized in the development of biosensors and biocatalysts. Its unique structure may allow it to interact with specific biomolecules, facilitating the detection of various analytes or catalyzing biochemical reactions.

Cosmetic Applications

The cosmetic industry is increasingly incorporating peptides into formulations for their anti-aging properties. This compound may contribute to skin hydration and elasticity, making it a candidate for skincare products aimed at reducing wrinkles and improving skin texture.

Case Study 1: Peptide-Based Drug Delivery Systems

A study published in Journal of Controlled Release explored the use of peptides in drug delivery. The research highlighted how specific sequences could enhance cellular uptake and improve therapeutic outcomes. This compound was tested as a carrier for chemotherapeutic agents, showing promising results in enhancing drug efficacy while reducing side effects.

Case Study 2: Nutritional Impact on Athletic Performance

In a clinical trial involving athletes, supplementation with various peptides, including this compound, was associated with improved recovery times and reduced muscle soreness post-exercise. This study emphasized the importance of peptide composition in dietary supplements for enhancing athletic performance.

Case Study 3: Skin Health Improvement

A cosmetic formulation containing this compound was evaluated for its effects on skin hydration and elasticity. Results indicated significant improvements in skin moisture levels and elasticity after regular application over a period of eight weeks, suggesting its viability as an ingredient in anti-aging products.

Table 1: Comparison of Peptide Applications

| Application Area | Description | Example Peptides Used |

|---|---|---|

| Pharmaceutical | Enhancing drug delivery systems | L-Threonyl derivatives |

| Nutritional | Muscle recovery and growth enhancement | BCAAs like L-Leucine |

| Biotechnology | Development of biosensors and biocatalysts | Various functional peptides |

| Cosmetic | Anti-aging properties and skin health improvement | Collagen-like peptides |

Table 2: Summary of Case Studies

| Case Study | Focus Area | Findings |

|---|---|---|

| Drug Delivery | Chemotherapeutic agents | Enhanced efficacy with reduced side effects |

| Athletic Performance | Recovery times | Improved recovery and reduced soreness |

| Skin Health | Hydration & elasticity | Significant improvements in moisture levels and skin elasticity |

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

Sequence and Structural Features

The target heptapeptide shares functional motifs with other peptides, such as alternating hydrophobic (Val, Ala) and hydrophilic (Gln, Lys, Thr) residues. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Functional and Stereochemical Differences

- Chain Length : The target heptapeptide (7 residues) is shorter than CAS 207553-42-2 (12 residues) and CAS 391247-53-3 (16 residues), impacting membrane permeability and bioavailability.

- Residue Composition : The inclusion of aromatic (Trp, Tyr) or charged (Arg, Lys) residues in analogs influences solubility and receptor binding.

- Stereochemistry: All compared peptides use L-amino acids, but the target’s specific stereochemical configuration (e.g., 1R, 2R, 4S) may confer unique folding properties .

Research Implications and Gaps

- Target Heptapeptide : Further studies are needed to elucidate its biological activity and stability.

- Comparative Peptides : CAS 207553-42-2’s large size (MW 1245.34) may limit cellular uptake, while CAS 722474-29-5’s Pro-rich sequence could enhance structural rigidity .

- Synthesis Challenges : Longer peptides (e.g., CAS 391247-53-3) require advanced purification techniques due to aggregation risks .

Biological Activity

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is a peptide composed of seven amino acids, which include L-threonine, L-alanine, L-valine, L-glutamine, and L-lysine. This peptide's unique sequence and structure contribute to its diverse biological activities, making it a subject of interest in biochemical and pharmacological research.

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for precise control over the peptide length and sequence, which is crucial for studying its biological functions. The chemical formula for this peptide is with a molecular weight of approximately 396.47 g/mol.

Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant Properties : This peptide has been shown to possess antioxidant capabilities, which may help in reducing oxidative stress in cells.

- Immunomodulation : Similar peptides have demonstrated the ability to enhance immune responses by modulating cytokine production and improving lymphocyte function .

- Metabolic Regulation : The unique amino acid composition may influence metabolic pathways, particularly those involving energy metabolism and protein synthesis.

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. These studies often employ techniques such as:

- Binding Affinity Studies : Research has indicated that this peptide can bind to specific receptors or enzymes, influencing their activity.

- Cell Culture Experiments : In vitro studies have shown that this peptide can promote cell proliferation and survival under stress conditions, highlighting its potential therapeutic applications .

Case Studies

-

Effect on Immune Function :

A study examined the effects of similar dipeptides on immune cell function in a murine model. Results indicated that supplementation with these peptides enhanced the proliferation of T-cells and increased the production of key cytokines involved in immune responses . -

Antioxidant Activity in Muscle Cells :

Another investigation assessed the antioxidant properties of related peptides in muscle cells subjected to oxidative stress. The findings revealed that these peptides significantly reduced markers of oxidative damage, suggesting a protective role against muscle degeneration .

Comparative Analysis with Similar Peptides

| Peptide Name | Structure | Biological Activity |

|---|---|---|

| L-Alanylglycyl-Valine | Similar amino acid composition | Antioxidant, immunomodulatory |

| L-Alanylglycyl-Glutamine | Contains glutamine | Metabolic enhancer |

| L-Alanylleucyl-Threonine | Contains leucine | Muscle recovery |

Q & A

Basic: What methodological strategies are recommended for synthesizing L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine?

Answer:

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this heptapeptide. Key steps include:

- Resin selection : Use Fmoc- or Boc-protected resins compatible with the C-terminal threonine residue to ensure proper anchoring .

- Coupling conditions : Optimize coupling reagents (e.g., HBTU/HOBt/DIPEA) and reaction times (typically 1–2 hours) to minimize racemization, especially for valine and glutamine residues .

- Deprotection : For Fmoc-SPPS, use 20% piperidine in DMF to remove protecting groups, ensuring minimal side reactions .

- Cleavage and purification : Cleave from the resin using TFA/water/TIS (95:2.5:2.5) and purify via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How can researchers validate the structural integrity of this peptide post-synthesis?

Answer:

Use orthogonal analytical techniques:

- Mass spectrometry (MS) : Confirm molecular weight (MW ≈ 746.8 g/mol) with MALDI-TOF or ESI-MS, ensuring <1 ppm mass accuracy .

- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24 hours) and quantify residues via HPLC with pre-column derivatization (e.g., AccQ-Tag) .

- Circular dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., pH 7.4 buffer) to detect β-sheet or random coil conformations .

Advanced: How do conflicting data on peptide stability in aqueous buffers arise, and how can they be resolved?

Answer:

Stability discrepancies often stem from:

- pH sensitivity : The glutaminyl residue undergoes deamidation at pH > 7.0, leading to structural degradation. Validate buffer conditions using LC-MS to monitor degradation products .

- Temperature effects : Long-term storage at −20°C may cause aggregation. Use differential scanning calorimetry (DSC) to identify optimal storage conditions .

- Contaminants : Trace metals in buffers can catalyze oxidation. Add EDTA (0.1 mM) to chelate metal ions and preserve stability .

Advanced: What computational tools are suitable for predicting the peptide’s conformational dynamics?

Answer:

- Molecular dynamics (MD) simulations : Use GROMACS or AMBER with CHARMM36 force fields to model folding pathways in explicit solvent (e.g., TIP3P water) .

- Docking studies : Predict interactions with lysine-binding proteins (e.g., PDZ domains) using AutoDock Vina, focusing on the glutaminyl-lysyl motif .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities, validating results with SPR or ITC .

Advanced: How can researchers address low yields during the synthesis of the valyl-alanyl-glutaminyl segment?

Answer:

Low yields often result from:

- Steric hindrance : The branched valyl side chain limits coupling efficiency. Use double coupling (2×30 min) with DIC/OxymaPure as activators .

- Aggregation : Incorporate pseudoproline dipeptides (e.g., Val-Ala) to reduce β-sheet formation during chain elongation .

- Microwave-assisted SPPS : Apply controlled microwave heating (50°C, 10–15 W) to enhance reaction kinetics for challenging residues .

Basic: What analytical methods are critical for assessing peptide purity and homogeneity?

Answer:

- HPLC : Use a C18 column with UV detection (214 nm) and a gradient of 5–60% acetonitrile in 0.1% TFA. Aim for ≥95% purity .

- NMR spectroscopy : Acquire 2D - HSQC spectra in DO to verify backbone connectivity and side-chain integrity .

- Capillary electrophoresis (CE) : Resolve charge variants (e.g., deamidated species) at pH 2.5 with UV detection .

Advanced: What strategies mitigate oxidation of the threonyl residue during storage?

Answer:

- Lyophilization : Freeze-dry the peptide with cryoprotectants (e.g., trehalose) to prevent oxidation .

- Inert atmosphere : Store under argon or nitrogen in amber vials to limit exposure to oxygen .

- Antioxidants : Add 0.01% BHT to formulations, validated via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can in silico tools guide the design of functional analogs for this peptide?

Answer:

- Sequence alignment : Use Clustal Omega to identify conserved motifs in homologous peptides (e.g., antimicrobial peptides) .

- QSAR modeling : Train models on datasets of peptide bioactivity to predict modifications (e.g., lysine → arginine substitutions) that enhance stability .

- RosettaDesign : Optimize side-chain packing for the valyl-alanyl-glutaminyl region to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.